Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

Catalog No.
S14635628
CAS No.
M.F
C38H69NO14
M. Wt
764.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clarithromycin F;16-OH-Clr;Clarithromycin Impurity...

Product Name

Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C38H69NO14

Molecular Weight

764.0 g/mol

InChI

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3

InChI Key

JDKPAXGOJMGSAE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Clarithromycin F, also known as Clarithromycin EP Impurity A or Clarithromycin Impurity 4, is a significant impurity of the antibiotic clarithromycin. This compound is characterized by its molecular formula C38H69NO14C_{38}H_{69}N_{O_{14}} and a molecular weight of approximately 763.95g/mol763.95\,g/mol . Clarithromycin itself is a macrolide antibiotic derived from erythromycin, widely used to treat various bacterial infections. The presence of impurities like Clarithromycin F in pharmaceutical formulations can affect the drug's efficacy and safety, making it crucial to study these compounds thoroughly.

Typical of macrolide antibiotics. These reactions include:

  • Hydrolysis: In aqueous solutions, clarithromycin and its impurities can hydrolyze, leading to degradation products.
  • Oxidation: The hydroxyl groups in the structure are susceptible to oxidation, which can alter the compound's biological activity.
  • Acylation: Clarithromycin F can react with acylating agents to form esters, potentially modifying its pharmacological properties.

Understanding these reactions is essential for developing methods to control and minimize impurities in pharmaceutical manufacturing.

The synthesis of Clarithromycin F typically involves:

  • Chemical Modification: Starting from clarithromycin, chemical modifications such as demethylation or hydrolysis can yield Clarithromycin F.
  • Isolation from Natural Sources: It may also be isolated as a byproduct during the production of clarithromycin through fermentation processes involving specific bacterial strains.

These methods highlight the importance of controlling synthesis conditions to minimize impurity formation in commercial antibiotic production.

Clarithromycin F serves primarily as a reference standard in pharmaceutical research and quality control. Its applications include:

  • Quality Assurance: Used in analytical laboratories for the quantification of impurities in clarithromycin formulations.
  • Research: Studied for its potential effects on the pharmacological profile of clarithromycin and other macrolides.
  • Regulatory Compliance: Ensures adherence to pharmacopeial standards (e.g., United States Pharmacopeia, European Pharmacopeia) for antibiotic purity .

Interaction studies involving Clarithromycin F focus on its effects when combined with other drugs or compounds. These studies assess:

  • Synergistic Effects: Potential enhancement of antibacterial activity when used in combination with other antibiotics.
  • Antagonistic Effects: Possible reduction in efficacy when interacting with certain drugs that may compete for metabolic pathways.
  • Toxicity Profiles: Evaluating whether the presence of this impurity alters the toxicity or side effects associated with clarithromycin.

Such studies are critical for ensuring safe and effective therapeutic regimens involving clarithromycin.

Clarithromycin F shares structural similarities with several other macrolide antibiotics. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
ErythromycinC37H67NO13C_{37}H_{67}N_{O_{13}}733.92g/mol733.92\,g/molParent compound; broader spectrum
AzithromycinC38H72NO12C_{38}H_{72}N_{O_{12}}748.92g/mol748.92\,g/molImproved pharmacokinetics; longer half-life
RoxithromycinC41H76NO14C_{41}H_{76}N_{O_{14}}814.07g/mol814.07\,g/molMore stable; less frequent dosing required
TelithromycinC38H65NO12C_{38}H_{65}N_{O_{12}}748.94g/mol748.94\,g/molActive against resistant strains

Uniqueness of Clarithromycin F

Clarithromycin F is unique due to its specific structural modifications that differentiate it from other macrolides. While it retains antibacterial properties, its role as an impurity necessitates a focus on its impact on drug formulation and efficacy rather than direct therapeutic use. Its presence highlights the importance of monitoring impurities in antibiotic production to ensure patient safety and drug effectiveness .

XLogP3

2.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

763.47180587 g/mol

Monoisotopic Mass

763.47180587 g/mol

Heavy Atom Count

53

Dates

Modify: 2024-08-10

Explore Compound Types